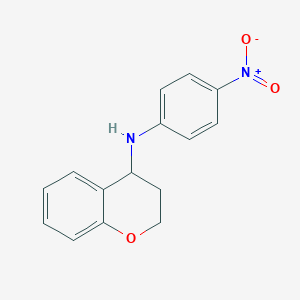

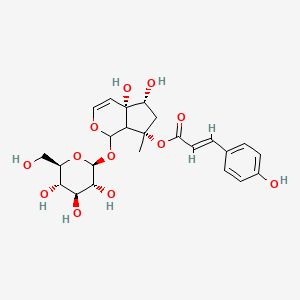

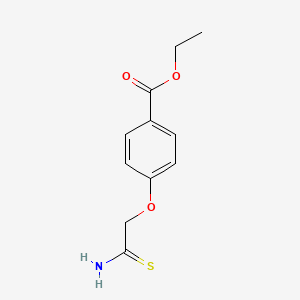

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine

Overview

Description

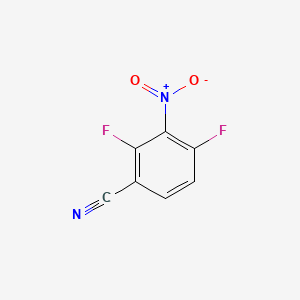

The compound is a derivative of 4-nitrophenol . 4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It’s used in various applications, including as a pH indicator and as an intermediate in the synthesis of paracetamol .

Synthesis Analysis

While specific synthesis methods for “N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine” are not available, similar compounds can be synthesized through various methods. For instance, 4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . Another study discusses the synthesis of N-substituted maleimides, which involves the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions .Molecular Structure Analysis

The molecular structure of a similar compound, N-(4-nitrophenyl)-β-alanine, has been studied . It was found to crystallize in the P2(1)/c space group of the monoclinic system with four molecules per unit cell .Chemical Reactions Analysis

In a study, CoS nanoparticles were synthesized and used for the reduction of 4-nitrophenol (4-NP) via hydrogenation using sodium borohydride (NaBH4) as a reducing agent . Both the CoS nanoparticles successfully reduced 4-NP to 4-aminophenol (4-AP) in a short time .Physical And Chemical Properties Analysis

4-Nitrophenol appears as a white to light yellow crystalline solid . It has a molecular weight of 139.11 g/mol and a chemical formula of C6H5NO3 .Scientific Research Applications

Catalysis

“N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine” may serve as a catalyst or a ligand for transition-metal catalysts in various chemical transformations. The ability to fine-tune its electronic and steric properties could make it valuable for designing specific catalytic processes .

Medicinal Chemistry

This compound could be used as a precursor or building block in medicinal chemistry, contributing to the synthesis of more complex molecules with potential therapeutic applications .

Polymer Synthesis

It might be involved in the synthesis of polymers, where its structural features could influence the polymerization process and the properties of the resulting material .

Mechanism of Action

Safety and Hazards

Future Directions

The field of chemistry continues to explore the properties and potential applications of nitrophenol derivatives. For instance, research is being conducted on the catalytic reduction of 4-nitrophenol by nanostructured materials as a benchmark reaction . This research could lead to the development of more efficient catalysts for various chemical reactions.

properties

IUPAC Name |

N-(4-nitrophenyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-17(19)12-7-5-11(6-8-12)16-14-9-10-20-15-4-2-1-3-13(14)15/h1-8,14,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMKUJOXPCPBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1420056.png)

![((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420070.png)

![{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1420073.png)